Mollugin

Description

Mollugin has been reported in Rubia lanceolata, Rubia argyi, and other organisms with data available.

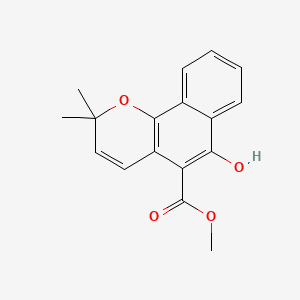

structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-hydroxy-2,2-dimethylbenzo[h]chromene-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-17(2)9-8-12-13(16(19)20-3)14(18)10-6-4-5-7-11(10)15(12)21-17/h4-9,18H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLGATXOTCNBWIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C3=CC=CC=C3C(=C2C(=O)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30204059 | |

| Record name | Rubimaillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55481-88-4 | |

| Record name | Mollugin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55481-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rubimaillin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055481884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rubimaillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 55481-88-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Mollugin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M98N6A8Z2F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mollugin: A Technical Guide to Its Natural Source, Isolation from Rubia cordifolia, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mollugin, a naphthohydroquinone, is a bioactive compound predominantly isolated from the roots of Rubia cordifolia L., a plant with a long history of use in traditional Chinese medicine for treating various ailments, including coughs, joint inflammation, and uterine hemorrhage.[1][2] Modern scientific investigations have revealed its potent anti-inflammatory, anti-tumor, and neuroprotective properties, making it a compound of significant interest for drug discovery and development.[1][3][4] This technical guide provides an in-depth overview of the natural sources of mollugin, detailed protocols for its isolation from Rubia cordifolia, and a summary of its key biological activities and associated signaling pathways.

Natural Sources of Mollugin

Mollugin is primarily found in the plant kingdom, with the most significant and commercially viable source being the roots of Rubia cordifolia, commonly known as Indian Madder.[1][5] It has also been isolated as a minor compound from Pentas longiflora.[6] While other species within the Rubiaceae family may contain related compounds, Rubia cordifolia remains the principal source for the extraction and isolation of mollugin.[2] The concentration of mollugin can vary depending on the geographical origin, age, and processing of the plant material.

Isolation and Purification of Mollugin from Rubia cordifolia

Several methods have been developed for the extraction and purification of mollugin from the roots of Rubia cordifolia. These range from conventional solvent extraction techniques to more advanced chromatographic methods that offer higher purity and yield.

Experimental Protocols

1. Conventional Solvent Extraction and Column Chromatography

This traditional method involves the extraction of the powdered plant material with an organic solvent, followed by purification using column chromatography.

-

Extraction:

-

Air-dried and powdered roots of Rubia cordifolia (1.5 kg) are percolated three times with a 1:1 mixture of acetone (B3395972) and water (5 L) for 48 hours at room temperature.[7]

-

The combined extracts are filtered, and the acetone is removed by distillation.[7]

-

The resulting aqueous extract is then successively partitioned with ethyl acetate (B1210297) and n-butanol.[7]

-

The ethyl acetate fraction, which is rich in mollugin, is concentrated under reduced pressure.[8]

-

-

Purification:

-

The crude ethyl acetate extract is subjected to column chromatography on silica (B1680970) gel (60–120 mesh).[7]

-

The column is eluted with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate or chloroform.[7]

-

Fractions are collected and monitored by thin-layer chromatography (TLC). Those containing mollugin are pooled and concentrated to yield the purified compound.[7]

-

2. High-Speed Countercurrent Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that offers rapid and efficient separation of natural products.

-

Sample Preparation:

-

Powdered roots of Rubia cordifolia (500 g) are extracted three times with 2 L of 80% ethanol (B145695) under reflux for 2 hours.[8]

-

The combined ethanol extracts are evaporated to dryness. The residue is redissolved in 1 L of water and then extracted three times with ethyl acetate (1 L each).[8]

-

The ethyl acetate extracts are combined and evaporated to yield the crude sample for HSCCC.[8]

-

-

HSCCC Protocol:

-

A two-phase solvent system is prepared. A commonly used system is composed of light petroleum (bp 60-90°C), ethanol, diethyl ether, and water in a volume ratio of 5:4:3:1.[9][10]

-

The upper phase is used as the stationary phase, and the lower phase is the mobile phase.[9]

-

The crude extract (e.g., 500 mg) is dissolved in a mixture of the stationary and mobile phases and injected into the HSCCC instrument.[9]

-

The separation is performed at a specific revolution speed and flow rate. The effluent is monitored by UV detection.

-

Fractions corresponding to the mollugin peak are collected, combined, and evaporated to yield highly pure mollugin.[9]

-

3. Microwave-Assisted Extraction (MAE)

MAE is a more rapid and efficient extraction method compared to conventional techniques.

-

Optimized MAE Conditions:

-

Procedure:

-

Powdered Rubia cordifolia is mixed with the extraction solvent at the specified ratio.

-

The mixture is subjected to microwave irradiation under the optimized conditions.

-

After extraction, the mixture is filtered, and the supernatant is collected for further purification or analysis. This method has been shown to yield higher amounts of mollugin compared to conventional methods like Soxhlet, heat reflux, and ultrasonic-assisted extraction.[11]

-

Quantitative Data on Isolation

The yield and purity of mollugin can vary significantly depending on the isolation method employed. The following table summarizes quantitative data from various studies.

| Isolation Method | Starting Material | Amount of Starting Material | Solvent System | Yield of Mollugin | Purity | Reference |

| HSCCC | Crude Ethanol Extract | 500 mg | Light petroleum/ethanol/diethyl ether/water (5:4:3:1 v/v) | 46 mg | 98.5% (HPLC) | [9] |

| HSCCC | Crude Petroleum Extract | 100 mg | Light petroleum/ethanol/diethyl ether/water (5:4:3:1, v/v) | 16 mg | 98.3% | [10] |

| Column Chromatography | Powdered Roots | 1.5 kg | Acetone:water (1:1) for initial extraction | 25 mg | Not specified | [7] |

| MAE | Rubia cordifolia | Not specified | 70% (v/v) Ethanol | Higher than conventional methods | Not specified | [11] |

Biological Activities and Signaling Pathways

Mollugin exhibits a range of pharmacological activities, with its anti-inflammatory and anti-cancer effects being the most extensively studied.

Anti-inflammatory Activity

Mollugin has demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[12] Its primary mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2]

-

Inhibition of NF-κB Activation:

-

Mollugin inhibits the tumor necrosis factor-alpha (TNF-α) induced activation of the NF-κB pathway.[1]

-

It blocks the phosphorylation of the IκB kinase (IKK) complex.[1]

-

This, in turn, prevents the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα).[1]

-

As a result, the nuclear translocation of the p65 subunit of NF-κB is inhibited, leading to the downregulation of NF-κB target genes involved in inflammation.[1]

-

Anti-Cancer Activity

Mollugin has shown therapeutic effects against various types of cancer cells.[1] Its anti-tumor activity is also largely attributed to the inhibition of the NF-κB signaling pathway, which plays a crucial role in cancer cell proliferation, survival, invasion, and angiogenesis.[1]

-

Downregulation of NF-κB Target Genes: By inhibiting NF-κB, mollugin suppresses the expression of genes that promote cancer progression, including:

-

Induction of Apoptosis: Mollugin potentiates TNF-α-induced apoptosis in cancer cells.[1]

-

Inhibition of Fatty Acid Synthase (FAS): In HER2-overexpressing cancer cells, mollugin inhibits cell proliferation and induces apoptosis by suppressing the expression of FAS through the modulation of the HER2/Akt/SREBP-1c signaling pathway.[3][13]

Visualizations

Experimental Workflow: Isolation of Mollugin from Rubia cordifolia

Caption: A generalized workflow for the isolation and purification of mollugin from Rubia cordifolia.

Signaling Pathway: Mollugin's Inhibition of NF-κB

Caption: Mollugin inhibits the NF-κB signaling pathway by blocking IKK phosphorylation.

Conclusion

Mollugin, a key bioactive constituent of Rubia cordifolia, holds considerable promise for the development of novel therapeutics, particularly in the areas of inflammatory diseases and oncology. The isolation and purification of mollugin can be achieved through various methods, with HSCCC offering a balance of high yield and purity. A thorough understanding of its mechanism of action, primarily through the inhibition of the NF-κB signaling pathway, provides a solid foundation for further preclinical and clinical investigations. This guide serves as a comprehensive resource for researchers aiming to explore the full therapeutic potential of this remarkable natural product.

References

- 1. Mollugin Has an Anti-Cancer Therapeutic Effect by Inhibiting TNF-α-Induced NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Mollugin inhibits proliferation and induces apoptosis by suppressing fatty acid synthase in HER2-overexpressing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ijrpas.com [ijrpas.com]

- 6. Synthesis of the natural products 3-hydroxymollugin and 3-methoxymollugin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. An effective high-speed countercurrent chromatographic method for preparative isolation and purification of mollugin directly from the ethanol extract of the Chinese medicinal plant Rubia cordifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Anti-inflammatory action of mollugin and its synthetic derivatives in HT-29 human colonic epithelial cells is mediated through inhibition of NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of Mollugin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mollugin, a naphthoquinone isolated from Rubia cordifolia, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This technical guide provides a comprehensive overview of the molecular mechanisms underlying Mollugin's therapeutic potential. It delves into its primary molecular targets and the modulation of key signaling pathways, supported by quantitative data and detailed experimental methodologies. This document aims to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Core Mechanisms of Action: A Multi-Targeted Approach

Mollugin exerts its biological effects by interacting with multiple intracellular targets, leading to the modulation of several critical signaling cascades. Its mechanism of action is multifaceted, primarily revolving around the inhibition of pro-inflammatory and oncogenic pathways while simultaneously activating cytoprotective responses.

Anti-inflammatory Activity

Mollugin's potent anti-inflammatory properties are attributed to its ability to suppress key inflammatory signaling pathways:

-

Inhibition of the NF-κB Pathway: A cornerstone of Mollugin's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] Mollugin has been shown to prevent the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα), which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[1] This ultimately leads to the downregulation of NF-κB target genes that encode for pro-inflammatory cytokines, chemokines, and adhesion molecules.[1][2] Mechanistically, Mollugin's inhibitory effect on NF-κB is, at least in part, mediated by the suppression of upstream kinases such as IκB kinase (IKK) and Transforming growth factor-β-activated kinase 1 (TAK1).[1][3]

-

Modulation of the MAPK Pathway: Mollugin also regulates the Mitogen-Activated Protein Kinase (MAPK) pathway, a critical signaling cascade involved in inflammation and cellular stress responses. It has been demonstrated that Mollugin can inhibit the phosphorylation of key MAPK members, including p38.[4]

-

Inhibition of the JAK/STAT Pathway: Mollugin has been identified as a potential inhibitor of the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway.[5][6] It significantly reduces the phosphorylation of JAK2, STAT1, and STAT3.[5] Molecular docking studies suggest that Mollugin binds to the ATP-binding site of JAK2 in a manner similar to known JAK2 inhibitors.[5]

Anticancer Activity

Mollugin exhibits significant anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.

-

Induction of Apoptosis: Mollugin induces apoptosis in cancer cells through both intrinsic and extrinsic pathways. It can trigger the mitochondrial apoptosis pathway and upregulate the expression of autophagic markers.[4] Furthermore, Mollugin potentiates TNF-α-induced apoptosis by enhancing the activation of caspase-3.[1]

-

Inhibition of Proliferation and Cell Cycle Arrest: Mollugin effectively inhibits the proliferation of various cancer cell lines.[7][8] This is achieved by downregulating the expression of genes involved in cell proliferation, such as Cyclin D1 and c-Myc.[1]

-

Suppression of HER2 Signaling: In HER2-overexpressing cancer cells, Mollugin has been shown to inhibit the HER2/Akt/SREBP-1c signaling pathway.[8] This leads to a reduction in the expression of fatty acid synthase (FAS), a key enzyme in lipid metabolism that is often upregulated in cancer cells, thereby suppressing cell proliferation and inducing apoptosis.[8]

-

Inhibition of Invasion and Angiogenesis: Mollugin can suppress the expression of genes involved in tumor invasion and angiogenesis, such as matrix metalloproteinase-9 (MMP-9), intercellular adhesion molecule-1 (ICAM-1), and vascular endothelial growth factor (VEGF).[1]

Activation of the Keap1-Nrf2 Antioxidant Pathway

In addition to its inhibitory effects on pro-inflammatory and oncogenic pathways, Mollugin also activates the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a primary cellular defense mechanism against oxidative stress.[3] Cellular thermal shift assays (CETSA) and molecular docking analyses have revealed that Mollugin can directly bind to Keap1.[3] This interaction disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of a battery of antioxidant and cytoprotective genes.[3]

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of Mollugin and its derivatives.

Table 1: Cytotoxic Activity of Mollugin against Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HN12 | Metastatic Oral Squamous Cell Carcinoma | 46.3 | [7] |

| HN4 | Primary Oral Squamous Cell Carcinoma | 43.9 | [7] |

| Col2 | Human Colon Cancer | 12.3 | [7] |

| HepG2 | Human Liver Carcinoma | 60.2 | [7] |

| Basal HER2-expressing | Human Breast Cancer | 58 | [7] |

| HeLa | Human Cervical Cancer | > 80 (no significant toxicity) | [9] |

| Hep3B | Human Hepatocellular Carcinoma | > 80 (no significant toxicity) | [9] |

| HEK293 | Human Embryonic Kidney | > 80 (no significant toxicity) | [9] |

Table 2: NF-κB Inhibitory Activity of Mollugin and Its Derivatives

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Mollugin | HeLa | NF-κB Luciferase Reporter | > 100 | [10] |

| Derivative 4f | HeLa | NF-κB Luciferase Reporter | 18.53 | [10] |

| Derivative 4i | HeLa | NF-κB Luciferase Reporter | 22.93 | [10] |

| Derivative 6d | HeLa | NF-κB Luciferase Reporter | 3.81 | [10] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, visualize key signaling pathways modulated by Mollugin and a general experimental workflow for its analysis.

Caption: Mollugin's inhibition of the NF-κB signaling pathway.

Caption: Mollugin's activation of the Keap1-Nrf2 antioxidant pathway.

Caption: General experimental workflow for investigating Mollugin's mechanism of action.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in Mollugin research.

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of Mollugin on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HeLa, HepG2)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Mollugin stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Prepare serial dilutions of Mollugin in complete growth medium from the stock solution. The final concentrations may range from 1 to 100 µM. A vehicle control (DMSO) should also be prepared.

-

Remove the medium from the wells and add 100 µL of the prepared Mollugin dilutions or vehicle control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Following incubation, add 10 µL of MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently pipette up and down to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for NF-κB p65 Phosphorylation

This protocol outlines the detection of phosphorylated p65 in cell lysates following Mollugin treatment.

Materials:

-

HeLa cells or other suitable cell line

-

Mollugin

-

TNF-α

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-p65 (Ser536), anti-p65, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Pre-treat the cells with various concentrations of Mollugin for a specified time (e.g., 2-12 hours).

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

Determine the protein concentration of the supernatants using the BCA protein assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-p65 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe for total p65 and a loading control (e.g., β-actin) to normalize the data.

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the anticancer efficacy of Mollugin in a HeLa xenograft mouse model.

Materials:

-

HeLa cells

-

Athymic nude mice (e.g., BALB/c nude)

-

Matrigel

-

Mollugin formulation for oral gavage or intraperitoneal injection

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Culture HeLa cells to the logarithmic growth phase.

-

Harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10⁷ cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Monitor the mice for tumor formation.

-

When the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Administer Mollugin (e.g., 25 or 75 mg/kg) or the vehicle control to the respective groups according to a predetermined schedule (e.g., daily or three times a week) via the chosen route of administration.

-

Measure the tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement, histological analysis, and further molecular studies (e.g., Western blot for p-p65, Ki-67).

Conclusion

Mollugin is a promising natural compound with a complex and multifaceted mechanism of action. Its ability to concurrently inhibit multiple pro-inflammatory and oncogenic signaling pathways, including NF-κB, MAPK, and JAK/STAT, while activating the cytoprotective Keap1-Nrf2 pathway, underscores its therapeutic potential for a range of diseases. This technical guide provides a foundational understanding of Mollugin's molecular interactions and biological effects, offering valuable insights for the design of future preclinical and clinical investigations. Further research is warranted to fully elucidate the intricate details of its mechanism of action and to explore its full therapeutic utility.

References

- 1. Mollugin prevents CLP-induced sepsis in mice by inhibiting TAK1-NF-κB/MAPKs pathways and activating Keap1-Nrf2 pathway in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of potent Keap1-Nrf2 protein-protein interaction inhibitor based on molecular binding determinants analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reactionbiology.com [reactionbiology.com]

- 7. Small molecule activators of TAK1 promotes its activity-dependent ubiquitination and TRAIL-mediated tumor cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]

- 9. Molecular dynamics, quantum mechanics and docking studies of some Keap1 inhibitors – An insight into the atomistic mechanisms of their antioxidant potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Mollugin's Anti-Cancer Activity: A Technical Overview for Researchers

Introduction

Mollugin, a naphthoquinone isolated from Rubia cordifolia, has emerged as a promising natural compound with significant anti-cancer properties. This document provides a detailed technical guide on the biological activities of mollugin in various cancer cells, focusing on its mechanisms of action, effects on signaling pathways, and the experimental methodologies used to elucidate these effects. This information is intended for researchers, scientists, and professionals in the field of drug development.

Cytotoxic and Proliferative Effects of Mollugin

Mollugin exhibits significant cytotoxic effects across a range of cancer cell lines. Its efficacy is primarily attributed to the induction of apoptosis and cell cycle arrest.

IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. Mollugin has demonstrated varying IC50 values depending on the cancer cell type and exposure duration.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| A549 | Lung Cancer | 1.8 | 48 | |

| H1299 | Lung Cancer | 3.2 | 48 | |

| HeLa | Cervical Cancer | 1.1 | 48 | |

| SiHa | Cervical Cancer | 2.5 | 48 | |

| K562 | Leukemia | Not specified | 72 | |

| U937 | Leukemia | 1.8 | 72 | |

| PC-3 | Prostate Cancer | 5.6 | 48 | |

| DU145 | Prostate Cancer | 8.2 | 48 | |

| HepG2 | Liver Cancer | 4.5 | 48 | |

| SMMC-7721 | Liver Cancer | 6.1 | 48 |

Cell Cycle Arrest

Mollugin has been shown to induce cell cycle arrest at the G2/M phase in several cancer cell lines. In A549 lung cancer cells, treatment with mollugin led to a significant increase in the percentage of cells in the G2/M phase. This arrest is often accompanied by the modulation of key cell cycle regulatory proteins.

Induction of Apoptosis

A primary mechanism of mollugin's anti-cancer activity is the induction of apoptosis, or programmed cell death. This is characterized by morphological changes, DNA fragmentation, and the activation of specific signaling pathways.

Apoptosis Rates

| Cell Line | Cancer Type | Mollugin Concentration (µM) | Apoptosis Rate (%) | Reference |

| A549 | Lung Cancer | 2.5 | 35.2 | |

| HeLa | Cervical Cancer | 2.0 | 41.8 | |

| U937 | Leukemia | 2.0 | Not specified | |

| PC-3 | Prostate Cancer | 10.0 | 28.7 | |

| HepG2 | Liver Cancer | 5.0 | 31.5 |

Molecular Mechanisms of Apoptosis

Mollugin induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include:

-

Increased Reactive Oxygen Species (ROS) Production: Mollugin treatment has been shown to elevate intracellular ROS levels in cancer cells.

-

Mitochondrial Dysfunction: This is characterized by the loss of mitochondrial membrane potential (MMP).

-

Caspase Activation: Mollugin activates a cascade of caspases, including caspase-3, -8, and -9.

-

Bcl-2 Family Protein Regulation: It downregulates the expression of anti-apoptotic proteins like Bcl-2 and upregulates pro-apoptotic proteins such as Bax.

Key Signaling Pathways Modulated by Mollugin

Mollugin exerts its anti-cancer effects by modulating several critical signaling pathways involved in cell survival, proliferation, and apoptosis.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade for cell survival and proliferation. Mollugin has been found to inhibit this pathway in various cancer cells. Specifically, it decreases the phosphorylation of Akt and mTOR, leading to the downstream inhibition of cell growth and survival signals.

Caption: Mollugin inhibits the PI3K/Akt/mTOR signaling pathway.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, plays a complex role in cancer. Mollugin has been shown to activate the JNK and p38 pathways while inhibiting the ERK pathway in some cancer cells, contributing to the induction of apoptosis.

Caption: Mollugin differentially modulates MAPK signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on mollugin's anti-cancer activity.

Cell Culture and Viability Assays

-

Cell Lines and Culture: Cancer cell lines (e.g., A549, HeLa, U937) are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Assay: To assess cell viability, cells are seeded in 96-well plates and treated with various concentrations of mollugin for 24, 48, or 72 hours. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated. The resulting formazan (B1609692) crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO), and the absorbance is measured at 570 nm using a microplate reader.

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Analysis by Flow Cytometry

-

Annexin V-FITC/PI Staining: Apoptosis is quantified using an Annexin V-FITC Apoptosis Detection Kit. Cells are treated with mollugin, harvested, and washed with cold phosphate-buffered saline (PBS). The cells are then resuspended in binding buffer and stained with Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's protocol. The stained cells are analyzed by flow cytometry.

Western Blot Analysis

-

Protein Extraction and Quantification: After treatment with mollugin, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.

-

Immunoblotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked with 5% non-fat milk and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, Akt) overnight at 4°C. After washing, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mollugin demonstrates significant potential as an anti-cancer agent by inducing cytotoxicity, cell cycle arrest, and apoptosis in a variety of cancer cell lines. Its mechanisms of action involve the modulation of key signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways. The provided data and experimental protocols offer a comprehensive resource for researchers investigating the therapeutic potential of mollugin and for the development of novel cancer therapies. Further in-vivo studies and clinical trials are warranted to fully elucidate its efficacy and safety profile.

Mollugin as a Potential NF-κB Inhibitor: A Technical Guide

Executive Summary

Nuclear factor kappa B (NF-κB) is a critical transcription factor that orchestrates a wide array of genes involved in inflammation, immunity, cell proliferation, and survival. Its dysregulation is a hallmark of numerous chronic inflammatory diseases and cancers, making it a prime target for therapeutic intervention. Mollugin, a naphthohydroquinone isolated from the roots of Rubia cordifolia L., has emerged as a significant natural compound with potent anti-inflammatory and anti-cancer properties.[1][2] This technical guide provides an in-depth analysis of mollugin's mechanism of action as an NF-κB inhibitor, presents quantitative data on its efficacy, details key experimental protocols for its evaluation, and visualizes the complex signaling pathways involved. The evidence suggests that mollugin primarily inhibits the canonical NF-κB pathway by targeting upstream kinases like IκB kinase (IKK) and Transforming growth factor-β-activated kinase 1 (TAK1), thereby preventing the phosphorylation and degradation of the inhibitory protein IκBα and the subsequent nuclear translocation of the p65 subunit.[1][3][4][5]

The Canonical NF-κB Signaling Pathway

The NF-κB family of transcription factors are typically sequestered in the cytoplasm in an inactive state, bound to inhibitor of κB (IκB) proteins.[1] The canonical pathway, often triggered by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), is the most common route to NF-κB activation.[1][6] Upon ligand binding to its receptor (e.g., TNFR), a signaling cascade is initiated, leading to the recruitment of adaptor proteins and the activation of the IκB kinase (IKK) complex. The IKK complex, consisting of IKKα, IKKβ, and the regulatory subunit NEMO, phosphorylates IκBα at specific serine residues (Ser32/Ser36).[1] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization sequence on the NF-κB heterodimer (typically p65/p50), allowing it to translocate into the nucleus and activate the transcription of target genes.[1][7]

Mechanism of NF-κB Inhibition by Mollugin

Mollugin exerts its inhibitory effects at multiple key points within the canonical NF-κB signaling cascade, primarily in response to TNF-α stimulation.[1][4]

-

Upstream Kinase Inhibition : Evidence suggests that mollugin can suppress the phosphorylation of TAK1, a critical upstream kinase that activates both the IKK and MAPK pathways.[3][5] By inhibiting TAK1, mollugin effectively cuts off the signal transmission at an early stage.

-

IKK Complex Inhibition : Mollugin has been shown to directly inhibit the phosphorylation of the IKK complex.[1][4] This prevents the kinase activity of IKK, which is essential for the subsequent phosphorylation of IκBα.

-

Prevention of IκBα Degradation : By blocking IKK-mediated phosphorylation, mollugin stabilizes the IκBα protein, preventing its ubiquitination and degradation.[1][4] This ensures that the NF-κB p65/p50 dimer remains sequestered and inactive in the cytoplasm.

-

Blockade of p65 Nuclear Translocation : As a direct consequence of IκBα stabilization, mollugin inhibits the phosphorylation and subsequent nuclear translocation of the active p65 subunit.[1][4]

This multi-level inhibition culminates in the suppression of NF-κB-dependent transcription of genes involved in proliferation (e.g., COX-2, Cyclin D1), anti-apoptosis (e.g., Bcl-2), invasion (e.g., MMP-9), and angiogenesis (e.g., VEGF).[1]

It is important to note that in a study using LPS-stimulated RAW264.7 macrophages, mollugin did not inhibit IκB-α degradation or p65 nuclear translocation but instead was found to inhibit the JAK/STAT signaling pathway.[8][9] This suggests that mollugin's mechanism of action may be cell-type and stimulus-dependent.

Quantitative Analysis of Inhibitory Activity

The efficacy of mollugin and its synthetic derivatives has been quantified in various in vitro and in vivo models. Synthetic modifications to the mollugin core have yielded compounds with significantly enhanced potency.

Table 1: In Vitro NF-κB Inhibitory Activity of Mollugin and Derivatives

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| Mollugin | NF-κB Transcriptional Activity | HeLa | > 100 | [10] |

| Derivative 6d | NF-κB Transcriptional Activity | HeLa | 3.81 | [2][10][11] |

| Derivative 4f | NF-κB Transcriptional Activity | HeLa | 18.53 | [10] |

| Derivative 4i | NF-κB Transcriptional Activity | HeLa | 22.93 |[10] |

Table 2: In Vivo Anti-inflammatory Activity of Mollugin and Derivatives

| Compound | Model | Administration | Inhibition (%) | Reference |

|---|---|---|---|---|

| Mollugin | Xylene-induced ear edema (mice) | Intraperitoneal | 49.72 | [12] |

| Derivative 5k | Xylene-induced ear edema (mice) | Intraperitoneal | 81.77 | [12] |

| Derivative 4f | Xylene-induced ear edema (mice) | Intraperitoneal | 83.08 | [2][11] |

| Ibuprofen (Control) | Xylene-induced ear edema (mice) | Intraperitoneal | 47.51 |[12] |

Table 3: Effect of Mollugin on NF-κB Pathway Proteins in HeLa Cells

| Target Protein | Effect Observed (at 20-80 µM) | Method | Reference |

|---|---|---|---|

| p-p65 (nuclear) | Dose-dependent decrease | Western Blot | [1] |

| p-IκBα (cytoplasmic) | Dose-dependent decrease | Western Blot | [1] |

| p-IKK (cytoplasmic) | Dose-dependent decrease | Western Blot | [1] |

| IκBα degradation | Inhibited in a dose-dependent manner | Western Blot |[1] |

Key Experimental Protocols

Evaluating the NF-κB inhibitory potential of compounds like mollugin involves a standard set of molecular biology techniques.

NF-κB Luciferase Reporter Gene Assay

This assay quantitatively measures the transcriptional activity of NF-κB.

-

Cell Seeding & Transfection : Seed HeLa cells in 24-well plates. After 24 hours, co-transfect the cells with a pNF-κB-Luc plasmid (containing the firefly luciferase gene under the control of an NF-κB response element) and a pRL-CMV plasmid (containing the Renilla luciferase gene for normalization) using a suitable transfection reagent.[1]

-

Treatment : After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of mollugin or vehicle control. Incubate for 12 hours.[1]

-

Stimulation : Stimulate the cells with TNF-α (e.g., 10 ng/mL) for an additional 12 hours.[1]

-

Lysis & Measurement : Wash the cells with PBS and lyse them using a passive lysis buffer. Measure firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.[1]

-

Analysis : Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the normalized activity in mollugin-treated cells to the TNF-α stimulated control.

Western Blot Analysis for NF-κB Pathway Proteins

This technique is used to detect changes in the levels and phosphorylation status of key signaling proteins.

-

Cell Culture and Treatment : Seed HeLa cells in 6-well plates or 10 cm dishes. Grow to 70-80% confluency. Pre-treat with mollugin (e.g., 20, 40, 80 µM) for 12 hours, followed by stimulation with TNF-α (10 ng/mL) for 30 minutes.[1]

-

Protein Extraction :

-

For Total Protein : Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

For Nuclear/Cytoplasmic Fractions : Use a nuclear extraction kit. First, lyse the cell membrane with a cytoplasmic extraction buffer to collect the cytoplasmic fraction. Then, lyse the remaining nuclear pellet with a nuclear extraction buffer.[7]

-

-

Quantification : Determine protein concentration for all lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer : Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting :

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-IKK, anti-Topo-I for nuclear loading control, anti-β-actin for whole-cell loading control) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

-

Detection : Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2]

Conclusion and Future Directions

Mollugin is a compelling natural product that effectively inhibits the canonical NF-κB signaling pathway, a central regulator of inflammation and oncogenesis.[1][4] Its ability to target multiple upstream nodes in the cascade, including TAK1 and the IKK complex, underscores its potential as a multi-target therapeutic agent.[1][5] Quantitative data demonstrate that while mollugin itself is active, its synthetic derivatives can achieve significantly greater potency, with some exhibiting IC50 values in the low micromolar range and superior in vivo anti-inflammatory effects compared to conventional drugs like ibuprofen.[2][11][12]

Future research should focus on elucidating the context-dependent mechanisms of mollugin (e.g., NF-κB vs. JAK/STAT inhibition) and advancing the development of its more potent and pharmacokinetically favorable derivatives. The robust data supporting its NF-κB inhibitory action provide a strong rationale for its continued investigation as a lead compound for the development of novel treatments for cancer and chronic inflammatory diseases.

References

- 1. Mollugin Has an Anti-Cancer Therapeutic Effect by Inhibiting TNF-α-Induced NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Mollugin Has an Anti-Cancer Therapeutic Effect by Inhibiting TNF-α-Induced NF-κB Activation [mdpi.com]

- 5. Mollugin prevents CLP-induced sepsis in mice by inhibiting TAK1-NF-κB/MAPKs pathways and activating Keap1-Nrf2 pathway in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]

- 8. Mollugin inhibits the inflammatory response in lipopolysaccharide-stimulated RAW264.7 macrophages by blocking the Janus kinase-signal transducers and activators of transcription signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Evaluation of NF-κB Inhibitory Activity of Mollugin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Evaluation of NF-κB Inhibitory Activity of Mollugin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mollugin Derivatives as Anti-Inflammatory Agents: Design, Synthesis, and NF-κB Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on the Cytotoxicity of Mollugin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mollugin, a bioactive naphthoquinone isolated from the medicinal plant Rubia cordifolia L., has garnered significant attention for its potential as an anticancer agent.[1] Preclinical studies have demonstrated its efficacy in inducing cytotoxicity in a variety of cancer models.[2] This document provides a comprehensive technical guide to the preliminary cytotoxic studies of Mollugin, summarizing key quantitative data, detailing experimental protocols, and visualizing the molecular pathways involved in its mechanism of action.

Data Presentation: Cytotoxic Activity of Mollugin

The cytotoxic effects of Mollugin have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| Col2 | Human Colon Cancer | 12.3 | [1] |

| HepG2 | Human Liver Carcinoma | 60.2 | [1] |

| SK-BR-3 | HER2-overexpressing Breast Cancer | 58 | [1] |

| HN12 | Metastatic Oral Squamous Carcinoma | 46.3 | [1] |

| HN4 | Primary Oral Squamous Carcinoma | 43.9 | [1] |

| Jurkat T cells | Human Acute Leukemia | Not specified, effective at 15-30 µM | [3] |

| HeLa | Human Cervical Cancer | Not specified, no significant toxicity up to 80 µM in one study | [4] |

| Hep3B | Human Hepatocellular Carcinoma | Not specified, no significant toxicity up to 80 µM in one study | [4] |

| HEK293 | Human Embryonic Kidney | Not specified, no significant toxicity up to 80 µM in one study | [4] |

| SK-OV-3 | HER2-overexpressing Ovarian Cancer | Not specified, dose-dependent inhibition | [5] |

| MCF-10A | Immortalized Normal Mammary Epithelial | No significant effect | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the preliminary cytotoxic evaluation of Mollugin.

Cell Viability and Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 2 × 10⁴ cells per well and allowed to attach for 24 hours at 37°C in a 5% CO2 incubator.[6]

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of Mollugin. A vehicle control (e.g., DMSO) is also included. The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, the treatment medium is removed, and 100 µL of MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The MTT solution is removed, and 100-200 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value is determined by plotting the percentage of cell viability against the log of the drug concentration.

Apoptosis Assays

a) Annexin V-FITC/Propidium Iodide (PI) Double Staining

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with various concentrations of Mollugin for a designated time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X Annexin V binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's protocol. The mixture is incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC signal (Annexin V) is detected on the FL1 channel and PI signal on the FL2 or FL3 channel.

-

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Western Blot Analysis

This technique is used to detect specific proteins in a sample and is crucial for elucidating the signaling pathways affected by Mollugin.

-

Protein Extraction: Following treatment with Mollugin, cells are lysed using a lysis buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein (typically 30-50 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Signaling Pathways Implicated in Mollugin Cytotoxicity

Mollugin exerts its cytotoxic effects through the modulation of several key signaling pathways.

Caption: Key signaling pathways modulated by Mollugin leading to cytotoxicity.

Experimental Workflow for Assessing Mollugin's Cytotoxicity

The following diagram outlines a typical experimental workflow for the in vitro evaluation of Mollugin's cytotoxic properties.

Caption: General experimental workflow for in vitro cytotoxicity studies of Mollugin.

Conclusion

Preliminary studies strongly indicate that Mollugin exhibits significant cytotoxic effects against a variety of cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of apoptosis and autophagy through the modulation of critical signaling pathways, including PI3K/AKT/mTOR, ERK, HER2, and NF-κB.[2][4][5] The data and protocols presented herein provide a foundational guide for researchers and drug development professionals interested in further exploring the therapeutic potential of Mollugin as an anticancer agent. Future investigations should focus on in vivo efficacy, pharmacokinetic profiling, and the development of synthetic derivatives with enhanced potency and solubility.

References

- 1. researchgate.net [researchgate.net]

- 2. Mollugin induces tumor cell apoptosis and autophagy via the PI3K/AKT/mTOR/p70S6K and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mollugin induces apoptosis in human Jurkat T cells through endoplasmic reticulum stress-mediated activation of JNK and caspase-12 and subsequent activation of mitochondria-dependent caspase cascade regulated by Bcl-xL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mollugin Has an Anti-Cancer Therapeutic Effect by Inhibiting TNF-α-Induced NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mollugin inhibits proliferation and induces apoptosis by suppressing fatty acid synthase in HER2-overexpressing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Mollugin's Impact on the JAK-STAT Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mollugin, a naphthoquinone isolated from the medicinal plant Rubia cordifolia, has demonstrated significant anti-inflammatory and potential therapeutic properties. A growing body of evidence indicates that a key mechanism underlying these effects is its ability to modulate the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway. This technical guide provides an in-depth analysis of mollugin's effects on this critical pathway, consolidating quantitative data, detailing experimental methodologies, and visualizing the molecular interactions and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of mollugin and its derivatives.

Introduction to the JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is a crucial signal transduction cascade that plays a pivotal role in mediating cellular responses to a wide array of cytokines, interferons, and growth factors. This pathway is integral to numerous physiological processes, including immune responses, hematopoiesis, cell proliferation, differentiation, and apoptosis. The core components of this pathway are Janus kinases (JAKs) and Signal Transducers and Activators of Transcription (STATs).

Upon ligand binding to its cognate receptor, a conformational change is induced, bringing the receptor-associated JAKs into close proximity, leading to their trans-activation through phosphorylation. Activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and binding to specific DNA response elements to regulate the transcription of target genes. Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including inflammatory disorders, autoimmune diseases like rheumatoid arthritis and psoriasis, and various cancers.[1][2][3]

Mollugin as an Inhibitor of the JAK-STAT Pathway

Mollugin has emerged as a promising natural compound that exerts inhibitory effects on the JAK-STAT signaling cascade.[4][5] The primary mechanism of action appears to be the direct inhibition of JAK2, a key upstream kinase in the pathway.[4] By targeting JAK2, mollugin effectively attenuates the subsequent phosphorylation and activation of downstream STAT proteins, namely STAT1 and STAT3.[4][5] This inhibitory action disrupts the inflammatory signaling cascade initiated by stimuli such as lipopolysaccharide (LPS).[4]

Molecular Interaction with JAK2

Molecular docking studies have provided insights into the putative binding mode of mollugin with JAK2. These computational analyses suggest that mollugin binds to the ATP-binding pocket of the JAK2 kinase domain in a manner analogous to the well-characterized JAK2 inhibitor, AG490.[4] This interaction is predicted to be energetically favorable, although specific binding energy values for mollugin have not been extensively reported. For comparison, other natural compounds and known inhibitors have reported binding affinities for JAK2 in the range of -7.4 to -9.3 kcal/mol.[6]

Quantitative Data on Mollugin's Effects

While a specific IC50 value for mollugin's direct inhibition of JAK2 or STAT3 phosphorylation is not yet prominently reported in the literature, its impact on related inflammatory markers has been quantified. The following tables summarize the available quantitative data regarding mollugin and its derivatives.

| Compound | Assay | Cell Line | IC50 Value | Reference |

| Mollugin Derivative (Compound 6d) | NF-κB Transcriptional Activity | HeLa | 3.81 µM | [1] |

| Mollugin | NF-κB Transcriptional Activity | HeLa | > 100 µM | [1] |

Table 1: Inhibitory Concentration (IC50) of Mollugin and its Derivative on NF-κB Activity.

| Parameter | Cell Line | Treatment | Effect | Reference |

| p-JAK2 Levels | RAW264.7 Macrophages | LPS + Mollugin | Significantly Reduced | [4][5] |

| p-STAT1 Levels | RAW264.7 Macrophages | LPS + Mollugin | Significantly Reduced | [4][5] |

| p-STAT3 Levels | RAW264.7 Macrophages | LPS + Mollugin | Significantly Reduced | [4][5] |

Table 2: Qualitative Summary of Mollugin's Effect on JAK-STAT Phosphorylation.

Experimental Protocols

This section details the key experimental methodologies used to investigate the effects of mollugin on the JAK-STAT signaling pathway.

Cell Culture and Treatment

-

Cell Line: RAW264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol:

-

Seed RAW264.7 cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for viability or reporter assays).

-

Allow cells to adhere and reach approximately 70-80% confluency.

-

Pre-treat cells with varying concentrations of mollugin (dissolved in a suitable solvent like DMSO) for a specified period (e.g., 1-2 hours).

-

Stimulate the cells with an inflammatory agent, typically Lipopolysaccharide (LPS) at a concentration of 1 µg/mL, for the desired duration (e.g., 30 minutes for phosphorylation studies, longer for gene expression analysis).

-

Harvest cells for downstream analysis.

-

Western Blotting for Phosphorylated JAK2 and STAT3

-

Objective: To determine the effect of mollugin on the phosphorylation status of JAK2 and STAT3.

-

Methodology:

-

Protein Extraction: After treatment, wash cells with ice-cold Phosphate Buffered Saline (PBS) and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated JAK2 (p-JAK2), total JAK2, phosphorylated STAT3 (p-STAT3), and total STAT3. A loading control like β-actin or GAPDH should also be probed.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometrically quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

STAT3 Luciferase Reporter Assay

-

Objective: To measure the effect of mollugin on the transcriptional activity of STAT3.

-

Methodology:

-

Cell Seeding: Seed cells stably or transiently transfected with a STAT3-responsive luciferase reporter construct into a 96-well plate.

-

Transfection (if applicable): Co-transfect cells with the STAT3 reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment: Pre-treat the cells with mollugin followed by stimulation with a STAT3 activator (e.g., IL-6 or LPS).

-

Cell Lysis: After the incubation period, lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the STAT3-driven firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

-

Visualizations

Signaling Pathway Diagram

Caption: Mollugin's inhibition of the JAK-STAT signaling pathway.

Experimental Workflow Diagram

Caption: Western Blot workflow for analyzing JAK-STAT phosphorylation.

Conclusion

Mollugin demonstrates clear inhibitory effects on the JAK-STAT signaling pathway, primarily through the targeting of JAK2. This action leads to a reduction in the phosphorylation of key downstream mediators, STAT1 and STAT3, thereby suppressing the inflammatory response in macrophages. While the precise binding kinetics and inhibitory concentrations for the JAK-STAT pathway require further elucidation, the existing evidence strongly supports mollugin as a promising candidate for the development of novel anti-inflammatory therapeutics. The detailed protocols and visual summaries provided in this guide offer a foundational resource for researchers to further investigate and harness the therapeutic potential of mollugin.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potential JAK2 Inhibitors from Selected Natural Compounds: A Promising Approach for Complementary Therapy in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mollugin inhibits the inflammatory response in lipopolysaccharide-stimulated RAW264.7 macrophages by blocking the Janus kinase-signal transducers and activators of transcription signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Molecular docking analysis of human JAK2 with compounds from tomatoes - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Potential of Mollugin: A Technical Whitepaper for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mollugin, a naturally occurring naphthoquinone derived from the medicinal plant Rubia cordifolia, is emerging as a promising candidate for the development of novel neuroprotective therapeutics. This document provides an in-depth technical overview of the current understanding of Mollugin's neuroprotective effects, with a focus on its molecular mechanisms, relevant signaling pathways, and the experimental evidence supporting its potential. This paper consolidates available data to guide further research and development efforts in the field of neuropharmacology.

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, and acute neurological injuries like ischemic stroke, represent a significant and growing global health burden. The pathological hallmarks of these conditions often include oxidative stress, neuroinflammation, and apoptosis, leading to progressive neuronal loss and cognitive decline.[1] Natural bioactive compounds are a valuable source for the discovery of new therapeutic agents.[2] Mollugin has demonstrated potent pharmacological properties, including anti-inflammatory and neuroprotective activities, making it a compound of significant interest.[3] This whitepaper synthesizes the current preclinical evidence for the neuroprotective effects of Mollugin and details the underlying molecular pathways.

Mechanisms of Neuroprotection

Mollugin exerts its neuroprotective effects through a multi-targeted approach, primarily by modulating signaling pathways involved in cellular stress responses, inflammation, and cell survival.

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant capacity, is a key contributor to neuronal damage.[4][5] Mollugin has been shown to mitigate oxidative stress in neuronal cells.[6]

One of the key mechanisms is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway .[2] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[7] Under conditions of oxidative stress, Mollugin promotes the nuclear translocation of Nrf2, leading to the upregulation of HO-1 expression.[2][7] HO-1, in turn, catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, which have antioxidant and anti-inflammatory properties.[7] This has been observed in both mouse hippocampal HT22 and microglial BV2 cells.[2]

Modulation of Neuroinflammation

Neuroinflammation, characterized by the activation of glial cells and the production of pro-inflammatory mediators, plays a critical role in the progression of neurodegenerative diseases.[8] Mollugin demonstrates significant anti-inflammatory properties by inhibiting the production of key inflammatory molecules.[2] It has been shown to suppress the release of cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2]

The anti-inflammatory effects of Mollugin are mediated, in part, through the regulation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway and the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway .[2][9] Specifically, Mollugin can inhibit the phosphorylation of JAK2, STAT1, and STAT3.[9]

Inhibition of Apoptosis

Apoptosis, or programmed cell death, is a crucial process in the removal of damaged or unwanted neurons.[10] However, excessive apoptosis contributes to the neuronal loss seen in neurodegenerative disorders. Mollugin has been shown to protect neurons by inhibiting apoptotic pathways.

In a model of oxygen-glucose deprivation/reperfusion (OGD/R), which mimics ischemic stroke, Mollugin treatment was found to reduce apoptosis and lower the levels of cleaved caspase-3 in brain microvascular endothelial cells.[2] It also decreased the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell death, and increased the level of the anti-apoptotic protein Bcl-2.[11]

Activation of Pro-Survival Signaling Pathways

Mollugin promotes neuronal survival by activating key pro-survival signaling cascades.

-

BDNF/TrkB-Akt Pathway: Brain-derived neurotrophic factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB), are critical for neuronal survival, growth, and synaptic plasticity.[12] Mollugin has been shown to activate the BDNF/TrkB signaling pathway, which in turn modulates the downstream Akt pathway, promoting cell survival in brain microvascular endothelial cells.[2][11]

-

GLP-1R/cAMP/PKA Pathway: Mollugin can bind to the glucagon-like peptide-1 receptor (GLP-1R), leading to an increase in cyclic AMP (cAMP) levels and the activation of Protein Kinase A (PKA).[6] This pathway has been implicated in improving cognitive dysfunction in a mouse model of type 2 diabetes by enhancing cell viability and ameliorating apoptosis in PC12 cells.[6]

Quantitative Data on Neuroprotective Effects

| Experimental Model | Neuroprotective Effect | Key Findings | Reference |

| Mouse Hippocampal HT22 Cells | Protection against neurotoxicity | Strong neuroprotective effects against ROS production. | [2] |

| Mouse Microglial BV2 Cells | Anti-inflammatory | Inhibition of inflammatory mediators (TNF-α, IL-6, COX-2, iNOS); Promotion of HO-1 expression. | [2] |

| Human Brain Microvascular Endothelial Cells (hBMECs) - OGD/R model | Protection against ischemic injury | Mitigated viability reduction; Attenuated increase in apoptotic rate, LDH release, and cleaved caspase-3; Increased Bcl-2; Attenuated permeability. | [11] |

| PC12 Cells - High Glucose/H₂O₂ induced injury | Protection against diabetic cognitive dysfunction | Enhanced cell viability; Ameliorated apoptosis; Reduced intracellular ROS levels. | [6] |

| Type 2 Diabetic Mice | Improved cognitive function | Reduced escape latency in water maze test; Improved neuronal cell damage. | [6] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these findings. The following sections outline the general methodologies employed in the cited studies.

Cell Culture and Induction of Neurotoxicity

-

Cell Lines:

-

HT22 (Mouse Hippocampal Neuronal Cells): Cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. Neurotoxicity is often induced by exposure to glutamate (B1630785) or other oxidative stressors.[2]

-

BV2 (Mouse Microglial Cells): Maintained in DMEM with 10% FBS. Inflammation is typically induced using lipopolysaccharide (LPS).[2]

-

hBMECs (Human Brain Microvascular Endothelial Cells): Cultured in endothelial cell medium. Ischemic-like injury is modeled using oxygen-glucose deprivation/reperfusion (OGD/R).[11]

-

PC12 (Rat Pheochromocytoma Cells): Grown in RPMI-1640 medium with horse serum and FBS. Neuronal damage related to diabetes is often modeled by exposure to high glucose (HG) and hydrogen peroxide (H₂O₂).[6]

-

Key Assays

-

Cell Viability Assay (MTT Assay): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Cells are treated with Mollugin at various concentrations, followed by the addition of the MTT reagent. The resulting formazan (B1609692) product is dissolved and its absorbance is measured.[6][11]

-

Apoptosis Assays (Flow Cytometry and Western Blot): Apoptosis can be quantified using flow cytometry with Annexin V and propidium (B1200493) iodide staining. Western blot analysis is used to measure the levels of key apoptotic proteins such as cleaved caspase-3 and Bcl-2.[6][11]

-

Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels can be detected using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).[6]

-

Western Blot Analysis: This technique is used to detect and quantify specific proteins involved in signaling pathways (e.g., p-Akt, p-p38, Nrf2) and cellular processes.[11][13]

-

Real-Time PCR: Used to measure the mRNA expression levels of target genes.[6]

-

Immunofluorescence Cytochemistry: This method is used to visualize the localization of specific proteins within cells, such as the nuclear translocation of Nrf2.[6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Mollugin and a typical experimental workflow for assessing its neuroprotective effects.

Caption: Key signaling pathways modulated by Mollugin.

Caption: A generalized experimental workflow.

Conclusion and Future Directions

Mollugin presents a compelling profile as a neuroprotective agent with multifaceted mechanisms of action. Its ability to concurrently mitigate oxidative stress, neuroinflammation, and apoptosis, while activating pro-survival pathways, makes it an attractive candidate for further development.

Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: To evaluate the bioavailability, brain penetration, and in vivo efficacy of Mollugin in more detail.

-

In Vivo Studies in Disease Models: To validate the promising in vitro findings in animal models of specific neurodegenerative diseases.

-

Lead Optimization: To synthesize and screen derivatives of Mollugin with improved potency, selectivity, and drug-like properties.

-

Toxicology Studies: To establish a comprehensive safety profile of Mollugin.

References

- 1. Molecular mechanisms underlying the neuroprotective effects of polyphenols: implications for cognitive function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mollugin: A Comprehensive Review of Its Multifaceted Pharmacological Properties and Therapeutic Potential [mdpi.com]

- 3. UAE Scientists Discover That the Phytochemical Mollugin Shows Powerful Cancer and Inflammation Fighting Potential - Thailand Medical News [thailandmedical.news]

- 4. mdpi.com [mdpi.com]

- 5. How neurons cope with oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mollugin activates GLP-1R to improve cognitive dysfunction in type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Mollugin inhibits the inflammatory response in lipopolysaccharide-stimulated RAW264.7 macrophages by blocking the Janus kinase-signal transducers and activators of transcription signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 11. Mollugin attenuates oxygen-glucose deprivation/reperfusion-induced brain microvascular endothelial cell death and permeability through activation of BDNF/TrkB-modulated Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

- 13. Mollugin Has an Anti-Cancer Therapeutic Effect by Inhibiting TNF-α-Induced NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

Mollugin: A Technical Guide on its Molecular Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mollugin (methyl 6-hydroxy-2,2-dimethylbenzo[h]chromene-5-carboxylate) is a naturally occurring naphthohydroquinone isolated from the roots of Rubia cordifolia L.[1][2][3] This technical guide provides a comprehensive overview of its molecular formula, chemical structure, and its well-documented biological activities, with a focus on its interactions with key cellular signaling pathways. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, providing detailed experimental methodologies and quantitative data to facilitate further investigation into the therapeutic potential of Mollugin.

Molecular Formula and Chemical Structure